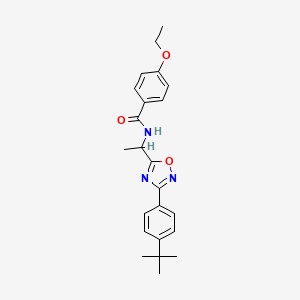
N-(1-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-ethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-ethoxybenzamide is a chemical compound that has received significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-(1-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-ethoxybenzamide is not fully understood. However, it has been suggested that it may exert its anti-cancer activity by inducing apoptosis in cancer cells. In addition, it has been proposed that it may act as a nitric oxide sensor by binding to nitric oxide and undergoing a fluorescence change.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-proliferative activity against various cancer cell lines. In addition, it has been demonstrated to be a sensitive and selective fluorescent probe for detecting nitric oxide in biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(1-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-ethoxybenzamide is its potential use as a fluorescent probe for detecting nitric oxide in biological systems. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Direcciones Futuras
There are several future directions for the study of N-(1-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-ethoxybenzamide. One direction is to further investigate its mechanism of action, which may provide insights into its potential use as a therapeutic agent. Another direction is to explore its use as a fluorescent probe for detecting nitric oxide in biological systems, which may have applications in the field of bioimaging. Additionally, further studies may be conducted to investigate its potential applications in other fields, such as materials science.
Métodos De Síntesis
The synthesis of N-(1-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-ethoxybenzamide involves a series of chemical reactions. The first step is the preparation of 4-ethoxybenzoyl chloride by reacting 4-ethoxybenzoic acid with thionyl chloride. The second step involves the reaction of 4-ethoxybenzoyl chloride with N-(2-aminoethyl)-3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-amine in the presence of triethylamine. The final step is the purification of the resulting compound by column chromatography.
Aplicaciones Científicas De Investigación
N-(1-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-ethoxybenzamide has been studied for its potential applications in various fields. In the field of medicinal chemistry, it has been investigated as a potential anti-cancer agent. In a study published in the Journal of Medicinal Chemistry, it was found that this compound exhibited potent anti-proliferative activity against various cancer cell lines. In addition, it has also been studied for its potential use as a fluorescent probe for detecting nitric oxide in biological systems.
Propiedades
IUPAC Name |
N-[1-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]-4-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3/c1-6-28-19-13-9-17(10-14-19)21(27)24-15(2)22-25-20(26-29-22)16-7-11-18(12-8-16)23(3,4)5/h7-15H,6H2,1-5H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEMSKEGXPMNYJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC(C)C2=NC(=NO2)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2,5-dimethoxyphenyl)-N-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7701015.png)

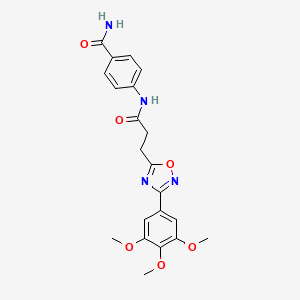
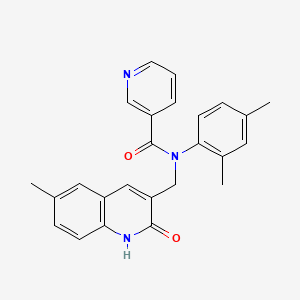
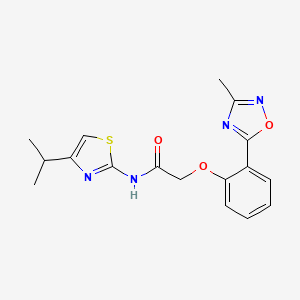
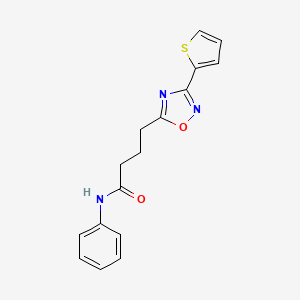

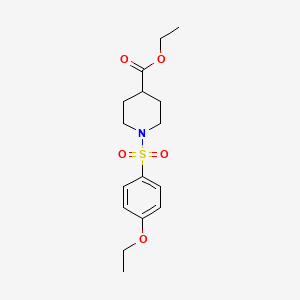
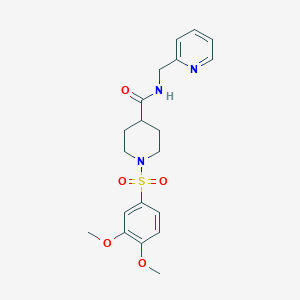


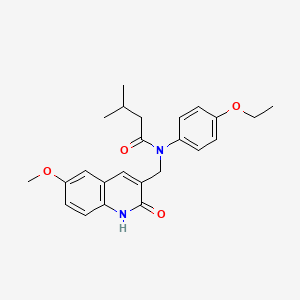

![2-bromo-N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7701131.png)